molecular formula C5H5ClN2O2 B1586820 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 54367-66-7

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1586820
CAS RN: 54367-66-7
M. Wt: 160.56 g/mol
InChI Key: SDYOVMHXYNKROV-UHFFFAOYSA-N
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Description



  • 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C<sub>5</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub> . It is also known as 1-Methyl-4-pyrazolecarboxylic acid .

  • The compound is a white to pale yellow crystalline solid or powder.

  • It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohols, but insoluble in water.

  • The melting point is approximately 107-109°C .

  • It is stable under normal temperature and pressure conditions.





  • Synthesis Analysis



    • The synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid involves several steps:

      • The starting material is 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate (1) , obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine.

      • Basic hydrolysis of compound (1) yields the target compound, 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (2) .







  • Molecular Structure Analysis



    • Compound (2) has been characterized by various techniques:

      • 1H and 13C NMR (solution in DMSO)

      • Fourier transform infrared (FT-IR) spectroscopy

      • Thermo gravimetric analysis

      • Single-crystal X-ray diffraction (crystallized in the space group P2<sub>1</sub>/n of monoclinic system)







  • Chemical Reactions Analysis



    • The chemical reactions involving 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid have not been explicitly mentioned in the retrieved information. However, further studies and investigations could explore its reactivity and potential reactions.





  • Physical And Chemical Properties Analysis



    • The compound is a stable solid with a melting point of approximately 107-109°C .

    • It is soluble in some organic solvents but insoluble in water.

    • Additional physical and chemical properties would require further experimental characterization.




  • Scientific Research Applications

    Synthesis and Characterization

    5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives are synthesized and characterized to explore their structural, spectral, and electronic properties. For instance, research on similar compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involved detailed experimental and theoretical studies, including NMR, FT-IR spectroscopy, and density functional theory (DFT) analysis. Such studies aid in understanding the molecular structure, stability, and potential reactivity of pyrazole derivatives, laying the groundwork for their application in various scientific fields (S. Viveka et al., 2016).

    Electrosynthesis

    The electrosynthesis of chloro-substituted pyrazolecarboxylic acids demonstrates the efficiency of synthesizing chlorinated derivatives, which is crucial for their subsequent application in organic synthesis, medicinal chemistry, and material science. The process involves chlorination at the platinum anode in aqueous solutions, indicating the versatility of pyrazolecarboxylic acids in chemical synthesis (B. V. Lyalin et al., 2009).

    Coordination Chemistry and Material Science

    Pyrazolecarboxylic acid derivatives are used to construct coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies. The synthesis and structural diversity of coordination polymers constructed from pyrazolecarboxylic acid derivatives illustrate their potential in developing new materials with tailored properties (M. Cheng et al., 2017).

    Biological Activities

    Research on the biological activity of pyrazole derivatives, including those with the chloro-1-methyl-1H-pyrazole-4-carboxylic acid moiety, focuses on their potential as pharmaceutical agents. For example, studies have investigated the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, suggesting their applicability in drug development and medicinal chemistry (A. Kletskov et al., 2018).

    Safety And Hazards



    • Avoid prolonged or frequent exposure to this compound.

    • In case of skin or eye contact, rinse immediately with plenty of water and seek medical assistance.




  • Future Directions



    • Future research could explore the compound’s biological activity, potential applications, and further synthetic modifications.




    Please note that specific details on the compound’s mechanism of action and future directions would require additional studies beyond the available information. If you have any specific questions or need further analysis, feel free to ask!


    properties

    IUPAC Name

    5-chloro-1-methylpyrazole-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SDYOVMHXYNKROV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=C(C=N1)C(=O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H5ClN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80370935
    Record name 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80370935
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    160.56 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

    CAS RN

    54367-66-7
    Record name 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80370935
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    A mixture of 10 g of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate and 50 ml of phosphorus oxychloride was stirred at 90° to 100° C. for 65 hours. Excessive phosphorus oxychloride was evaporated under reduced pressure, and the residue was poured into ice-water. The precipitated crystals were filtered and dried to obtain 4.5 g of 5-chloro-1-methyl-4-pyrazole carboxylic acid. The filtrate was neutralized with aqueous ammonia (28%) and extracted with ether. After drying of the extract, evaporation of the solvent gave 4.0 g of ethyl 5-chloro-1-methyl-4-pyrazole carboxylate. To 5-chloro-1-methyl-4-pyrazole carboxylic acid were added 30 ml of thionyl chloride and 0.2 ml of dimethylformamide, and the mixture was refluxed for 5 hours. Then, excessive thionyl chloride was evaporated and the residue was added to dry ethanol. After stirring at room temperature for 3 hours, the solvent was evaporated and ether was added to the residue. After washing with water, drying and evaporation of the solvent, there was obtained 4.5 g of ethyl 5-chloro-1-methyl-4-pyrazole carboxylate as an oil. Total of the title compound: 8.5 g.
    Quantity
    10 g
    Type
    reactant
    Reaction Step One
    Quantity
    50 mL
    Type
    reactant
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester (13 grams, 0.07 mole) and potassium hydroxide (7.8 grams, 0.14 mole) were combined in 75 ml. of ethanol and refluxed for six hours. The solution was cooled, poured over water, acidified with concentrated hydrochloric acid, and the precipitated solid collected, dried, and recrystallized from water. The resulting 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid was obtained in the amount of 5.4 grams and melted at 195°-197° C.
    Quantity
    13 g
    Type
    reactant
    Reaction Step One
    Quantity
    7.8 g
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
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    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    0 (± 1) mol
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    Reaction Step Five

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 6
    5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

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